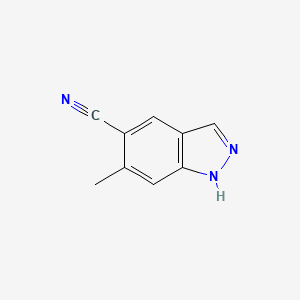

6-Methyl-1H-indazole-5-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

6-methyl-1H-indazole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3/c1-6-2-9-8(5-11-12-9)3-7(6)4-10/h2-3,5H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVYPSKBAEHNFHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C#N)C=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10594167 | |

| Record name | 6-Methyl-1H-indazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

259537-71-8 | |

| Record name | 6-Methyl-1H-indazole-5-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=259537-71-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methyl-1H-indazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Methyl-1H-indazole-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methyl-1H-indazole-5-carbonitrile is a valuable heterocyclic building block in medicinal chemistry, primarily utilized in the synthesis of complex pharmaceutical agents. The strategic placement of the methyl and nitrile groups on the indazole core provides a versatile scaffold for developing potent and selective kinase inhibitors and other therapeutic molecules. This guide details a robust and scientifically-grounded synthetic pathway, offering an in-depth analysis of reaction mechanisms, step-by-step protocols, and the critical rationale behind experimental choices. The proposed synthesis is designed for reliability and scalability, addressing the needs of both academic research and industrial drug development.

Introduction and Strategic Importance

The indazole nucleus is a "privileged scaffold" in drug discovery, forming the core of numerous FDA-approved therapeutics like Pazopanib and Axitinib.[1] Its unique electronic properties and ability to participate in crucial hydrogen bonding interactions make it ideal for targeting enzyme active sites. This compound, in particular, serves as a key intermediate. The nitrile group is a versatile functional handle, readily converted into amines, amides, or carboxylic acids, while the methyl group provides a point for steric and electronic modulation of the final compound.

The synthesis of substituted indazoles, however, presents challenges in regioselectivity and functional group tolerance. This guide proposes a logical and efficient two-stage strategy: first, the construction of a key intermediate, 5-Bromo-6-methyl-1H-indazole , followed by a well-established palladium-catalyzed cyanation to yield the target molecule.

Retrosynthetic Analysis

A retrosynthetic approach simplifies the synthesis plan by disconnecting the target molecule into readily available starting materials. The primary disconnection is the carbon-nitrile bond, pointing to a cyanation reaction of a halogenated precursor. The indazole ring itself can be formed from a substituted aniline derivative.

Caption: Synthesis of 5-Bromo-6-methyl-1H-indazole.

Causality and Mechanistic Insights

This transformation, often referred to as the Davis-Beirut reaction, proceeds through several key steps:

-

N-Acetylation: The aniline is first acetylated with acetic anhydride. This is a crucial step to protect the amine and to form the N-acetyl derivative which is a better precursor for the subsequent nitrosation.

-

N-Nitrosation: Isoamyl nitrite, in the presence of a weak base like potassium acetate, acts as a nitrosating agent, forming an N-nitroso intermediate from the acetylated aniline.

-

Cyclization and Tautomerization: The N-nitroso intermediate undergoes a thermally induced intramolecular cyclization. This involves the acidic ortho-methyl group attacking the nitroso nitrogen, leading to the formation of the indazole ring after dehydration and tautomerization.

-

Deprotection: The acetyl group is then hydrolyzed under acidic (HCl) and subsequent basic (NaOH) conditions to yield the final 1H-indazole.

Detailed Experimental Protocol

This protocol is adapted from a procedure for the synthesis of 5-bromoindazole. [2] Materials:

-

4-Bromo-2,5-dimethylaniline

-

Acetic Anhydride

-

Chloroform

-

Potassium Acetate (KOAc)

-

Isoamyl Nitrite

-

Hydrochloric Acid (concentrated)

-

Sodium Hydroxide (50% solution)

-

Ethyl Acetate

-

Heptane

-

Magnesium Sulfate

Procedure:

-

Acetylation: In a round-bottom flask, dissolve 4-bromo-2,5-dimethylaniline (1.0 equiv) in chloroform. Add acetic anhydride (1.1 equiv) dropwise while maintaining the temperature below 40°C. Stir the solution for 1 hour.

-

Cyclization: To the reaction mixture, add potassium acetate (0.2 equiv) and isoamyl nitrite (1.5 equiv). Heat the solution to reflux (approx. 68°C) and maintain for 18-20 hours, monitoring by TLC for the consumption of the starting material.

-

Workup & Deprotection: Cool the reaction to room temperature. Remove the chloroform under reduced pressure. Add concentrated hydrochloric acid and heat the mixture to 50-55°C for 2-3 hours to effect deacetylation.

-

Neutralization & Extraction: Cool the mixture to 20°C and carefully add 50% sodium hydroxide solution until the pH is ~11, keeping the temperature below 37°C. [2]Add ethyl acetate to extract the product. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, and dry over magnesium sulfate. Filter the solution and concentrate under reduced pressure. The crude product can be purified by slurrying in hot heptane, followed by cooling and filtration to yield 5-bromo-6-methyl-1H-indazole as a solid.

Synthesis Pathway II: Palladium-Catalyzed Cyanation

The introduction of the nitrile group at the C5 position is efficiently achieved via a palladium-catalyzed cross-coupling reaction. This method is widely applicable for the cyanation of aryl halides and offers excellent functional group tolerance. [3][4][5]Using a non-toxic cyanide source like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) is preferred for safety and environmental reasons. [3]

Overall Reaction Scheme

Caption: Palladium-catalyzed cyanation to form the target molecule.

Causality and Mechanistic Insights

The catalytic cycle for palladium-catalyzed cyanation is a well-understood process:

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl bromide (5-bromo-6-methyl-1H-indazole), forming a Pd(II) intermediate.

-

Transmetalation (or Salt Metathesis): The cyanide source (in this case, [Fe(CN)₆]⁴⁻) exchanges a cyanide group with the bromide on the palladium complex. This is often the rate-limiting step.

-

Reductive Elimination: The aryl group and the newly acquired cyanide ligand reductively eliminate from the palladium center, forming the C-CN bond of the product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

The choice of ligand (e.g., Xantphos) is critical. Bulky, electron-rich phosphine ligands stabilize the palladium catalyst, prevent catalyst deactivation, and promote the reductive elimination step. [4]

Detailed Experimental Protocol

This protocol is based on general and robust procedures for the palladium-catalyzed cyanation of heteroaryl bromides. [3] Materials:

-

5-Bromo-6-methyl-1H-indazole (1.0 equiv)

-

Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O) (0.5 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (e.g., 2 mol%)

-

Xantphos (e.g., 4 mol%)

-

Sodium Carbonate (Na₂CO₃) (2.0 equiv)

-

N,N-Dimethylacetamide (DMAc)

-

Water

Procedure:

-

Reaction Setup: To an oven-dried flask, add 5-bromo-6-methyl-1H-indazole, K₄[Fe(CN)₆]·3H₂O, Pd₂(dba)₃, Xantphos, and Na₂CO₃.

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen). Add degassed DMAc and degassed water (e.g., in a 4:1 ratio).

-

Reaction: Heat the mixture to 120-140°C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Filter the mixture through a pad of Celite to remove insoluble palladium species.

-

Extraction: Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to afford pure This compound .

Data Summary

| Parameter | Pathway I: Indazole Formation | Pathway II: Cyanation |

| Starting Material | 4-Bromo-2,5-dimethylaniline | 5-Bromo-6-methyl-1H-indazole |

| Key Reagents | Acetic Anhydride, Isoamyl Nitrite | K₄[Fe(CN)₆], Pd₂(dba)₃, Xantphos |

| Reaction Type | Diazotization / Cyclization | Palladium-Catalyzed Cross-Coupling |

| Typical Yield | 70-85% | 75-90% |

| Key Advantages | Builds the core heterocyclic structure from a simple aniline. | High functional group tolerance; uses a non-toxic cyanide source. |

| Key Challenges | Requires careful temperature control during nitrosation and workup. | Requires inert atmosphere; palladium catalyst can be expensive. |

Conclusion

The synthesis of this compound is most effectively achieved through a two-stage approach involving the initial construction of a 5-bromo-6-methyl-1H-indazole intermediate followed by a robust palladium-catalyzed cyanation. This strategy leverages well-established, high-yielding reactions that are amenable to scale-up. The protocols and mechanistic insights provided in this guide offer a comprehensive framework for researchers and drug development professionals to reliably produce this valuable chemical intermediate for application in advanced pharmaceutical synthesis programs.

References

-

Wang, C., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4777. Available at: [Link]

-

Shaikh, R., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 14, 12345-12367. Available at: [Link]

-

Weiss, M. E., et al. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition, 52(38), 10035-9. Available at: [Link]

-

Sundermeier, M., et al. (2003). Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives. Angewandte Chemie International Edition, 42(45), 5602-5604. Available at: [Link]

-

Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202-205. Available at: [Link]

-

ACS Omega (2023). Visible-Light-Promoted Direct C3-H Cyanomethylation of 2H-Indazoles. ACS Omega, 8(12), 11235–11244. Available at: [Link]

-

Royal Society of Chemistry (2023). Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. Chemical Communications. Available at: [Link]

-

Anjana, R., & Anil, G. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 10(69), 42354-42373. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Synthesis routes of 5-bromo-1H-indazole [benchchem.com]

- 3. A general, practical palladium-catalyzed cyanation of (hetero)aryl chlorides and bromides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Physicochemical Properties of 6-Methyl-1H-indazole-5-carbonitrile

Introduction

In the landscape of modern drug discovery, heterocyclic scaffolds form the bedrock of countless therapeutic agents. Among these, the indazole core is of significant interest due to its versatile biological activity and synthetic tractability. 6-Methyl-1H-indazole-5-carbonitrile (CAS No: 259537-71-8) is a substituted indazole derivative that serves as a crucial building block in medicinal chemistry. Its unique arrangement of a methyl group and a cyano moiety on the indazole ring presents a distinct electronic and steric profile, making it a valuable intermediate for synthesizing targeted kinase inhibitors, receptor modulators, and other potential drug candidates.

Understanding the fundamental physicochemical properties of such a molecule is not merely an academic exercise; it is a critical prerequisite for successful drug development. These properties—solubility, lipophilicity, ionization state, and stability—govern a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, directly influencing its bioavailability, efficacy, and safety. This guide provides an in-depth analysis of the core physicochemical characteristics of this compound, offering both a summary of its properties and detailed, field-proven protocols for their experimental determination.

Molecular and Structural Characteristics

The foundational properties of a molecule are dictated by its structure. This compound is an aromatic heterocyclic compound with the following key attributes:

-

Molecular Formula: C₉H₇N₃

-

Molecular Weight: 157.17 g/mol

-

IUPAC Name: this compound

-

CAS Number: 259537-71-8[1]

The structure consists of a bicyclic indazole core, which features a fused benzene and pyrazole ring. A methyl group (-CH₃) is attached at position 6, and a nitrile group (-C≡N) is at position 5. The presence of the nitrile group, a potent electron-withdrawing group and hydrogen bond acceptor, alongside the weakly electron-donating methyl group, creates a molecule with specific electronic and interactive properties that are pivotal in its function as a synthetic intermediate.

Physicochemical Data Summary

The following table summarizes the key physicochemical parameters for this compound. It is important to note that for many specialized research chemicals, comprehensive experimental data is not always published. Therefore, this guide provides established protocols for determining these values in a laboratory setting.

| Property | Value | Method of Determination |

| Molecular Formula | C₉H₇N₃ | --- |

| Molecular Weight | 157.17 g/mol | Calculation |

| Physical Appearance | White to cream or pale yellow solid | Visual Inspection[2] |

| Melting Point | To be determined experimentally | Differential Scanning Calorimetry (DSC) |

| Aqueous Solubility | To be determined experimentally | Equilibrium Shake-Flask Method[3][4] |

| Lipophilicity (LogP) | To be determined experimentally | RP-HPLC[5][6][7] |

| Ionization Constant (pKa) | To be determined experimentally | Potentiometric Titration[8][9][10][11] |

| Thermal Stability | To be determined experimentally | Thermogravimetric Analysis (TGA)[12][13][14] |

Aqueous Solubility: A Cornerstone of Bioavailability

Aqueous solubility is arguably one of the most critical physicochemical properties in drug discovery.[15] It dictates the dissolution rate in the gastrointestinal tract and the concentration of a drug in systemic circulation, thereby directly impacting its oral bioavailability. For preclinical studies, solubility determines the feasibility of in vitro assays and in vivo formulations. A distinction is often made between kinetic and thermodynamic solubility.[16]

-

Kinetic Solubility: Measures the concentration at which a compound precipitates from a supersaturated solution, often generated by adding a DMSO stock solution to an aqueous buffer. It's a high-throughput measurement valuable for early-stage screening.[16]

-

Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution. It is the gold standard for solubility measurement and is crucial for biopharmaceutical classification.[3][4]

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol describes the universally accepted shake-flask method for determining equilibrium solubility, a process that ensures a true equilibrium is reached between the dissolved and solid states of the compound.[4]

Causality: The core principle is to saturate an aqueous medium with an excess of the solid compound over an extended period, allowing the system to reach thermodynamic equilibrium. The subsequent analysis of the supernatant provides the solubility value under those specific conditions (e.g., pH, temperature).[3]

Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of vials containing aqueous buffers of different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic physiological conditions. A minimum of three replicates per pH is recommended.[17]

-

Equilibration: Seal the vials and place them in a shaker bath maintained at a constant temperature (typically 37 ± 1 °C for biopharmaceutical relevance).[17] Agitate the samples for a sufficient duration (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible at the end of the experiment.[4]

-

Phase Separation: After equilibration, allow the samples to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. To ensure complete removal of solid particles, filter the aliquot through a 0.22 µm syringe filter or centrifuge at high speed.

-

Quantification: Analyze the concentration of the dissolved compound in the clear filtrate/supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or LC-MS/MS.

-

Calculation: Construct a calibration curve using standard solutions of known concentrations. Use this curve to determine the concentration of the compound in the experimental samples, which represents its thermodynamic solubility at that specific pH and temperature.

Caption: Workflow for Thermodynamic Solubility Determination.

Lipophilicity (logP): The Key to Membrane Permeability

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its ability to cross biological membranes. It is most commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water. An optimal logP (typically between 0 and 5) is often required for good oral absorption and cell permeability.[7] While the traditional shake-flask method is accurate, it is labor-intensive. For drug discovery programs, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) offers a high-throughput alternative.[5]

Experimental Protocol: logP Determination by RP-HPLC

This protocol leverages the correlation between a compound's retention time on a nonpolar stationary phase and its known n-octanol/water partition coefficient.[5][7]

Causality: In RP-HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase. Lipophilic compounds interact more strongly with the stationary phase and thus have longer retention times. By calibrating the system with compounds of known logP values, the retention time of an unknown compound can be used to accurately estimate its logP.[5][18]

Methodology:

-

System Setup: Use a standard RP-HPLC system with a C18 column and a UV detector. The mobile phase is typically a mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol).

-

Calibration: Prepare a set of 5-7 reference compounds with known logP values that span the expected range for this compound. Inject each reference compound individually to determine its retention time (t_R).

-

Calculate Capacity Factor (k'): For each reference compound, calculate the capacity factor using the formula: k' = (t_R - t₀) / t₀, where t₀ is the column dead time (retention time of an unretained compound like uracil).

-

Generate Standard Curve: Plot the logarithm of the capacity factor (log k') for the reference compounds against their known logP values. Perform a linear regression to obtain a calibration equation (e.g., logP = m * log(k') + c).[5]

-

Sample Analysis: Dissolve this compound in the mobile phase and inject it into the HPLC system under the identical conditions used for the reference compounds to obtain its retention time.

-

logP Calculation: Calculate the log k' for the test compound and use the calibration equation to determine its experimental logP value.

Caption: Workflow for logP Determination via RP-HPLC.

Ionization Constant (pKa): The Driver of pH-Dependent Behavior

The pKa is the pH at which a molecule exists in a 50:50 ratio of its protonated and deprotonated forms. For ionizable drugs, pKa is a master variable influencing both solubility and permeability across different pH environments of the human body (e.g., stomach vs. intestine). The indazole scaffold contains two nitrogen atoms and can act as both a weak base (protonation at N2) and a weak acid (deprotonation of N1-H). Potentiometric titration is a precise and reliable method for determining pKa values.[9][10]

Experimental Protocol: pKa Determination by Potentiometric Titration

This method involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally. The inflection point of the resulting titration curve reveals the pKa.[11]

Causality: As a strong acid or base is added, the ionization state of the analyte changes. The pH changes slowly near the pKa, creating a buffer region. The midpoint of this region, identified mathematically as the peak of the first derivative of the titration curve, corresponds to the pKa.[8]

Methodology:

-

Preparation: Accurately weigh and dissolve this compound in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low) to a known concentration (e.g., 1 mM).[11] Maintain a constant ionic strength using an inert salt like KCl.[11]

-

System Calibration: Calibrate a high-precision pH meter and electrode using at least three standard buffers (e.g., pH 4, 7, and 10) that bracket the expected pKa values.[11]

-

Titration (Acidic pKa): To determine the acidic pKa (N1-H), titrate the sample solution with a standardized strong base (e.g., 0.1 M NaOH), adding small, precise aliquots.

-

Titration (Basic pKa): To determine the basic pKa (N2), first acidify the sample solution with a standardized strong acid (e.g., 0.1 M HCl) to fully protonate the compound, then titrate with the standardized strong base.

-

Data Recording: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. For higher accuracy, calculate the first and second derivatives of the titration curve. The peak of the first derivative plot corresponds to the equivalence point, and the pKa can be determined from this point.

Sources

- 1. This compound [bojnsci.com]

- 2. hoffmanchemicals.com [hoffmanchemicals.com]

- 3. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 4. lup.lub.lu.se [lup.lub.lu.se]

- 5. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 6. ecetoc.org [ecetoc.org]

- 7. Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. applications.emro.who.int [applications.emro.who.int]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. Thermogravimetric Analysis (TGA) - Prime Process Safety Center [primeprocesssafety.com]

- 13. Thermogravimetric Analysis (TGA) | Thermal Characterisation Facility [thermal.msm.cam.ac.uk]

- 14. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 15. lifechemicals.com [lifechemicals.com]

- 16. pharmatutor.org [pharmatutor.org]

- 17. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 18. researchgate.net [researchgate.net]

Navigating the Therapeutic Potential of 6-Methyl-1H-indazole-5-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its versatile biological activities and presence in numerous clinically approved drugs.[1] This guide focuses on a specific, promising derivative: 6-Methyl-1H-indazole-5-carbonitrile (CAS Number: 259537-71-8), a molecule poised for significant interest within drug discovery programs, particularly in the realm of kinase inhibition.[2] This document serves as an in-depth technical resource, providing a comprehensive overview of its synthesis, physicochemical properties, and putative biological significance, thereby empowering researchers to unlock its full therapeutic potential.

I. Core Compound Identity and Physicochemical Properties

This compound is a heterocyclic aromatic compound featuring a fused pyrazole and benzene ring system. The strategic placement of a methyl group at the 6-position and a nitrile group at the 5-position significantly influences its electronic distribution and potential for intermolecular interactions, making it an attractive candidate for targeted drug design.[3]

| Property | Value | Source |

| CAS Number | 259537-71-8 | [4] |

| Molecular Formula | C₉H₇N₃ | Inferred from structure |

| Molecular Weight | 157.17 g/mol | Inferred from formula |

| Appearance | Likely a solid | General property of similar compounds |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols | General property of similar compounds |

| Purity | Commercially available up to ≥95% | [5] |

II. Synthesis and Chemical Workflow

A common and effective method for the synthesis of indazoles involves the reaction of a substituted 2-aminobenzonitrile derivative. The general workflow for such a synthesis is depicted below.

Caption: A generalized synthetic workflow for the preparation of indazole derivatives.

Experimental Protocol (Hypothetical, based on general indazole synthesis):

Step 1: Diazotization of the Precursor

-

Dissolve the appropriately substituted 2-amino-4-methyl-5-cyanobenzaldehyde or a related precursor in a suitable acidic medium (e.g., a mixture of acetic acid and propionic acid).

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the temperature below 10 °C.

-

Stir the reaction mixture at this temperature for 1-2 hours to ensure complete formation of the diazonium salt.

Step 2: Intramolecular Cyclization

-

The diazonium salt intermediate will likely undergo spontaneous intramolecular cyclization upon warming to room temperature or with gentle heating.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Once the reaction is complete, quench the reaction by pouring it into a large volume of cold water.

-

Neutralize the solution with a suitable base (e.g., sodium bicarbonate) to precipitate the crude product.

-

Collect the solid by filtration, wash with water, and dry under vacuum.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure this compound.

This proposed synthesis is based on well-established chemical principles for indazole formation. Researchers should optimize the reaction conditions, including solvent, temperature, and reaction time, for the specific precursor used.

III. Biological Significance and Potential Applications

The indazole nucleus is a privileged scaffold in drug discovery, with numerous derivatives exhibiting potent inhibitory activity against a range of protein kinases.[2] The substitution pattern of this compound suggests a strong potential for its application as a kinase inhibitor. The nitrile group can act as a hydrogen bond acceptor, a key interaction in many kinase active sites, while the methyl group can provide favorable van der Waals interactions and improve metabolic stability.

Putative Mechanism of Action as a Kinase Inhibitor:

Many indazole-based kinase inhibitors function as ATP-competitive inhibitors. They are designed to fit into the ATP-binding pocket of the target kinase, forming key interactions with hinge region residues.

Caption: Proposed mechanism of ATP-competitive kinase inhibition by this compound.

Potential Therapeutic Areas:

-

Oncology: Given the prevalence of kinase dysregulation in cancer, this compound could be a valuable starting point for the development of novel anti-cancer agents.

-

Inflammatory Diseases: Kinases play a crucial role in inflammatory signaling pathways, suggesting potential applications in treating conditions like rheumatoid arthritis and inflammatory bowel disease.

-

Neurological Disorders: Certain kinases are implicated in the pathophysiology of neurodegenerative diseases, opening avenues for research in this area.

Experimental Protocol: Kinase Inhibition Assay (General)

A common method to assess the inhibitory activity of a compound against a specific kinase is through an in vitro kinase assay.

-

Reagents and Materials:

-

Purified recombinant kinase

-

Kinase-specific substrate (peptide or protein)

-

ATP (often radiolabeled, e.g., [γ-³²P]ATP, or used in a fluorescence-based assay)

-

Assay buffer (containing MgCl₂, DTT, etc.)

-

This compound (dissolved in DMSO)

-

Microplates (e.g., 96-well or 384-well)

-

Detection reagents (e.g., phosphospecific antibodies for ELISA, or scintillation fluid for radiometric assays)

-

-

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In the wells of a microplate, add the kinase, its substrate, and the various concentrations of the inhibitor. Include control wells with no inhibitor (positive control) and no kinase (negative control).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C or 37 °C) for a specific period (e.g., 30-60 minutes).

-

Stop the reaction (e.g., by adding EDTA or a strong acid).

-

Detect the amount of substrate phosphorylation using the chosen method (e.g., measure radioactivity, fluorescence, or absorbance).

-

Plot the percentage of kinase inhibition against the inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).

-

IV. Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, general precautions for handling similar heterocyclic compounds should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.[6]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[5]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Hazard Statements for Structurally Similar Compounds:

Safety data for related indazole derivatives often include the following hazard statements:

-

Harmful if swallowed.[7]

-

Causes skin irritation.[8]

-

Causes serious eye irritation.[8]

-

May cause respiratory irritation.[7]

Researchers should always consult the supplier's SDS for the most up-to-date and specific safety information before handling this compound.

V. Conclusion and Future Directions

This compound represents a molecule of significant interest for researchers in drug discovery. Its structural features, rooted in the well-validated indazole scaffold, suggest a high probability of interesting biological activity, particularly as a kinase inhibitor. This technical guide provides a foundational understanding of its identity, a plausible synthetic strategy, and a framework for exploring its biological potential.

Future research should focus on:

-

Developing and publishing a detailed, optimized synthesis protocol.

-

Comprehensive characterization using techniques such as NMR, Mass Spectrometry, and X-ray crystallography.

-

Screening against a panel of kinases to identify specific biological targets.

-

Elucidating its mechanism of action and evaluating its efficacy in cellular and in vivo models.

By systematically investigating these aspects, the scientific community can fully delineate the therapeutic promise of this compound and pave the way for the development of novel and effective medicines.

VI. References

[4] BOJNSCI Guangdong Bojing Technology Co., Ltd. This compound. (Product Information). [8] TCI Chemicals. (2025-01-08). SAFETY DATA SHEET: 1H-Indazol-7-amine. [7] Fisher Scientific. (2010-04-10). SAFETY DATA SHEET: 1-Methyl-1H-indazole-3-carboxylic acid. [6] Angene Chemical. (2024-04-21). Safety Data Sheet: Methyl 1-methyl-1H-indazole-6-carboxylate. [5] ChemScene. 633327-11-4 | 6-Fluoro-1H-indazole-5-carbonitrile. (Product Information). [3] Chem-Impex. 1H-Indazole-6-carbonitrile. (Product Information). [1] Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central. [2] Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC - NIH.

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound [bojnsci.com]

- 5. chemscene.com [chemscene.com]

- 6. angenechemical.com [angenechemical.com]

- 7. fishersci.co.uk [fishersci.co.uk]

- 8. tcichemicals.com [tcichemicals.com]

spectroscopic data for 6-Methyl-1H-indazole-5-carbonitrile (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 6-Methyl-1H-indazole-5-carbonitrile

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core spectroscopic techniques utilized for the structural elucidation and characterization of this compound, a heterocyclic compound of interest in medicinal chemistry and materials science. We delve into the practical and theoretical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, data acquisition, and spectral interpretation. While experimental data for this specific molecule is not widely published, this guide synthesizes data from closely related structural analogs and established principles to provide a robust predictive framework for its characterization.[1][2][3]

Introduction to this compound

Indazoles are a class of bicyclic heteroaromatic compounds, consisting of a benzene ring fused to a pyrazole ring.[4] They are recognized as important structural motifs in medicinal chemistry due to their wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[1][5] The specific compound, this compound, features a methyl group at the 6-position and a nitrile group at the 5-position of the indazole core. These functional groups are expected to significantly influence its electronic properties and intermolecular interactions, making a thorough spectroscopic analysis essential for confirming its identity and purity.

The structural characterization of such molecules relies on a synergistic application of multiple spectroscopic methods. NMR provides detailed information about the carbon-hydrogen framework, IR identifies key functional groups through their vibrational modes, and MS determines the molecular weight and elemental composition, while offering structural clues through fragmentation analysis.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the unambiguous structure determination of organic molecules in solution.[2] For this compound, both ¹H and ¹³C NMR are indispensable for confirming the substitution pattern on the indazole ring.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H proton of the indazole ring, and the methyl protons. The chemical shifts are influenced by the electron-withdrawing nature of the nitrile group and the electron-donating nature of the methyl group. The data presented below is a prediction based on the analysis of similar indazole structures, such as 6-Methyl-1H-indazole and 3-Phenyl-1H-indazole-6-carbonitrile.[3][7]

| Predicted Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| N-H | ~13.0 - 13.5 | broad singlet | - |

| H-3 | ~8.1 - 8.2 | singlet | - |

| H-4 | ~7.8 - 7.9 | singlet | - |

| H-7 | ~7.6 - 7.7 | singlet | - |

| CH₃ | ~2.5 - 2.6 | singlet | - |

Spectra are typically recorded in deuterated solvents like DMSO-d₆.

Causality Behind Experimental Choices:

-

Solvent: DMSO-d₆ is an excellent choice for indazole derivatives as it effectively dissolves the compound and its high polarity helps in observing the exchangeable N-H proton, which often appears as a broad signal at a very downfield chemical shift.[8]

-

Reference Standard: Tetramethylsilane (TMS) is used as an internal standard, with its signal set to 0 ppm, for calibrating the chemical shift axis.[9]

Predicted ¹³C NMR Spectral Data

¹³C NMR spectroscopy is particularly useful for confirming the carbon skeleton and the position of substituents on the aromatic ring.[2][10] The predicted chemical shifts are based on data from substituted indazoles.[3][4]

| Predicted Carbon Assignment | Chemical Shift (δ, ppm) |

| C-3 | ~135 |

| C-3a | ~122 |

| C-4 | ~125 |

| C-5 | ~108 |

| C-6 | ~140 |

| C-7 | ~112 |

| C-7a | ~141 |

| C≡N | ~118 |

| CH₃ | ~21 |

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra using the residual solvent peak or TMS.

NMR Workflow Diagram

Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[6]

Predicted IR Absorption Frequencies

For this compound, the key vibrational bands are associated with the N-H bond, aromatic C-H bonds, the C≡N (nitrile) bond, and C-H bonds of the methyl group.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| N-H stretch (H-bonded) | 3300 - 3100 | Medium, Broad |

| Aromatic C-H stretch | 3100 - 3000 | Medium |

| Aliphatic C-H stretch (CH₃) | 3000 - 2850 | Medium |

| C≡N stretch (nitrile) | 2240 - 2220 | Strong, Sharp |

| Aromatic C=C stretch | 1600 - 1475 | Medium-Weak |

| C-H bend (CH₃) | ~1450 and ~1375 | Medium |

Trustworthiness of Protocol: The presence of a strong, sharp absorption peak around 2230 cm⁻¹ is a highly reliable diagnostic for the nitrile functional group.[11][12] Conjugation with the aromatic ring typically shifts this absorption to a slightly lower wavenumber compared to saturated nitriles.[11] The broad N-H stretch is characteristic of the hydrogen-bonded indazole moiety in the solid state.[13]

Experimental Protocol: IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a common sampling technique that requires minimal sample preparation.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened cloth (e.g., isopropanol) and running a background scan.

-

Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.

-

Pressure Application: Use the instrument's pressure arm to apply firm, consistent pressure, ensuring good contact between the sample and the crystal.

-

Data Acquisition: Collect the spectrum. Typically, 16-32 scans are co-added to achieve a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Data Analysis: Label the significant peaks and correlate them to the corresponding functional group vibrations using standard correlation tables.[14][15]

IR Spectroscopy Workflow Diagram

Caption: Standard workflow for acquiring an IR spectrum using an ATR accessory.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and elemental formula of a compound and offers structural information based on its fragmentation patterns upon ionization.[16]

Predicted Mass Spectrum Data

Using Electron Impact (EI) ionization, aromatic heterocyclic compounds like indazole typically show a prominent molecular ion peak (M⁺·) due to the stability of the aromatic system.[16][17]

-

Molecular Formula: C₉H₇N₃

-

Exact Mass: 157.0640 g/mol

-

Nominal Mass: 157 g/mol

Predicted Fragmentation Pattern: The fragmentation of N-heterocycles can be complex.[18] For this compound, key fragmentation pathways could include:

-

[M]⁺·: The molecular ion peak at m/z = 157.

-

[M-1]⁺: Loss of a hydrogen radical (H·) from the N-H or methyl group, m/z = 156.

-

[M-27]⁺: Loss of hydrogen cyanide (HCN) from the indazole ring, a common fragmentation for N-heterocycles, m/z = 130.[18]

-

[M-CH₃]⁺: Loss of a methyl radical, m/z = 142.

Experimental Protocol: High-Resolution MS (HRMS) Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

-

Ionization: Introduce the sample into the mass spectrometer. Electrospray Ionization (ESI) is a soft ionization technique suitable for obtaining the protonated molecule [M+H]⁺, while Electron Impact (EI) is a hard technique that induces fragmentation and is useful for library matching.

-

Mass Analysis: Use a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, to measure the mass-to-charge ratios (m/z) with high accuracy (typically < 5 ppm error).

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

-

Data Analysis: Determine the elemental composition of the molecular ion from its accurate mass. Analyze the fragmentation pattern to support the proposed structure.

Mass Spectrometry Logic Diagram

Caption: Logical relationships in the mass spectrometric analysis of the target compound.

Conclusion

The structural confirmation of this compound is achieved through a coordinated application of NMR, IR, and MS. ¹H and ¹³C NMR establish the precise connectivity of atoms, IR spectroscopy confirms the presence of key nitrile and indazole functional groups, and high-resolution mass spectrometry validates the elemental composition and molecular weight. The predictive data and standardized protocols outlined in this guide provide a robust framework for researchers to confidently characterize this molecule and its derivatives, ensuring the scientific integrity and reproducibility of their work.

References

-

Barnes, C. S., Halbert, E. J., Goldsack, R. J., & Wilson, J. G. (n.d.). MASS SPECTRA OF NITROGEN HETEROCYCLES. CSIRO Publishing. [Link]

-

Pessanha, D., et al. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 11(4), 237-251. [Link]

-

Pessanha, D., et al. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 11(4), 237-251. [Link]

-

University of Groningen. (n.d.). Synthesis and structural characterization of 1- and 2-substituted indazoles: Ester and carboxylic acid derivatives. University of Groningen Research Portal. [Link]

-

ResearchGate. (n.d.). 13 C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids... [Table]. ResearchGate. [Link]

-

ResearchGate. (n.d.). New C‐3 Substituted 1H‐ and 2H‐Indazolephosphonic Acid Regioisomers: Synthesis, Spectroscopic Characterization and X‐Ray Diffraction Studies. ResearchGate. [Link]

-

Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. [Link]

-

Simonotti, L. (1984). Mass fragmentation pattern of N- and O-substituted 2-morpholinols. Journal of Heterocyclic Chemistry, 21(2), 557-561. [Link]

-

Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. NIU Department of Chemistry and Biochemistry. [Link]

-

Elguero, J., et al. (2016). 13 C NMR of indazoles. Magnetic Resonance in Chemistry. [Link]

-

Wang, X., et al. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Royal Society of Chemistry. [Link]

-

LibreTexts Chemistry. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

-

University of Colorado Boulder. (n.d.). IR Chart. [Link]

-

Michigan State University. (n.d.). IR Absorption Table. [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]

-

LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

ResearchGate. (n.d.). 1 H and 13 C NMR chemical shifts and diagnostic correlations in two-dimensional spectra of compound 1. [Figure]. ResearchGate. [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. [Link]

-

Elguero, J., et al. (2015). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 80(16), 8094-8102. [Link]

-

NIST. (n.d.). 1H-indazole hydrochloride. NIST Chemistry WebBook. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. 6-METHYL (1H)INDAZOLE(698-24-8) 1H NMR [m.chemicalbook.com]

- 8. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 10. researchgate.net [researchgate.net]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. IR Absorption Table [webspectra.chem.ucla.edu]

- 13. 1H-indazole hydrochloride [webbook.nist.gov]

- 14. eng.uc.edu [eng.uc.edu]

- 15. orgchemboulder.com [orgchemboulder.com]

- 16. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. connectsci.au [connectsci.au]

Determining the Solubility Profile of 6-Methyl-1H-indazole-5-carbonitrile: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for determining the solubility of 6-Methyl-1H-indazole-5-carbonitrile, a key physicochemical property that underpins its successful development as a therapeutic agent. Recognizing the current scarcity of publicly available, quantitative solubility data for this specific molecule, this document shifts from a simple data repository to an enabling guide. It equips researchers, scientists, and drug development professionals with the foundational principles, detailed experimental protocols, and critical safety considerations necessary to establish a robust solubility profile in common laboratory solvents. By following the methodologies outlined herein, research teams can generate the high-quality, reliable data essential for informed decision-making in formulation, process chemistry, and preclinical studies.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a promising molecule from the laboratory bench to a clinically effective drug is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, aqueous and non-aqueous solubility stand as paramount determinants of a drug's ultimate success. For a compound like this compound, understanding its solubility is not merely an academic exercise; it is a critical prerequisite for:

-

Formulation Development: The ability to dissolve the active pharmaceutical ingredient (API) in a suitable solvent system is fundamental to creating bioavailable and stable dosage forms, whether for oral, parenteral, or topical administration.

-

Process Chemistry and Scale-Up: Efficient purification, crystallization, and reaction kinetics during synthesis are heavily reliant on the solubility of the compound and its intermediates in various organic solvents.[1]

-

Pharmacokinetic Profiling: The dissolution rate of a drug, which is intrinsically linked to its solubility, directly impacts its absorption, distribution, metabolism, and excretion (ADME) profile.

-

High-Throughput Screening (HTS): In early-stage drug discovery, compounds are often screened in solution-based assays. Poor solubility can lead to false negatives and an inaccurate assessment of a compound's biological activity.

This guide will provide a practical, step-by-step approach to experimentally determining the solubility of this compound, thereby empowering research teams to de-risk their development programs and accelerate their path to the clinic.

Predicted Solubility Profile of this compound

In the absence of specific experimental data, a qualitative prediction of solubility can be made based on the principle of "like dissolves like."[1] The molecular structure of this compound, featuring a fused heterocyclic indazole ring, a polar nitrile (-CN) group, and a nonpolar methyl (-CH3) group, suggests a nuanced solubility profile.

-

Polar Solvents (e.g., Water, Ethanol, Methanol): The presence of the nitrogen atoms in the indazole ring and the polar nitrile group may impart some degree of solubility in polar protic and aprotic solvents. However, the largely aromatic and hydrocarbon scaffold will likely limit aqueous solubility. Hydrogen bonding between the indazole N-H and water or alcohol solvents is possible.[1]

-

Nonpolar Solvents (e.g., Hexane, Toluene): The methyl group and the benzene ring portion of the indazole system introduce nonpolar character, suggesting potential solubility in nonpolar solvents.

-

Intermediate Polarity Solvents (e.g., Dichloromethane, Acetone, Ethyl Acetate): Solvents with intermediate polarity are often good candidates for dissolving compounds with mixed polarity characteristics like this compound.

These predictions serve as a starting point for the experimental determination of solubility, which is the only definitive way to establish the compound's behavior in different solvent systems.

Experimental Workflow for Solubility Determination

A systematic approach is crucial for obtaining accurate and reproducible solubility data. The following workflow outlines the key stages of this process.

Caption: Experimental workflow for determining the solubility of this compound.

Detailed Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[2] It involves equilibrating an excess of the solid compound with the solvent of interest over a defined period and then measuring the concentration of the dissolved solute in the resulting saturated solution.

Materials and Equipment

-

This compound (of known purity)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker or rotator

-

Constant temperature incubator or water bath

-

Syringes and syringe filters (0.22 µm)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Step-by-Step Procedure

-

Preparation of the Test System:

-

Accurately weigh an excess amount of this compound into a series of vials. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Add a known volume of the selected solvent to each vial.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in an orbital shaker or rotator within a constant temperature incubator (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the dissolved solute remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any undissolved particles. This step is critical to prevent overestimation of the solubility.

-

-

Quantitative Analysis:

-

Prepare a series of calibration standards of this compound of known concentrations in the same solvent.

-

Analyze the filtered sample and the calibration standards using a validated analytical method, such as HPLC or UV-Vis spectroscopy.

-

Construct a calibration curve by plotting the analytical response (e.g., peak area from HPLC) against the concentration of the standards.

-

Determine the concentration of this compound in the filtered sample by interpolating its analytical response on the calibration curve.

-

Data Presentation

The experimentally determined solubility data should be presented in a clear and concise table.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Water | 25 | Experimental Value | Calculated Value |

| Ethanol | 25 | Experimental Value | Calculated Value |

| Methanol | 25 | Experimental Value | Calculated Value |

| Acetone | 25 | Experimental Value | Calculated Value |

| Ethyl Acetate | 25 | Experimental Value | Calculated Value |

| Dichloromethane | 25 | Experimental Value | Calculated Value |

| Toluene | 25 | Experimental Value | Calculated Value |

| Hexane | 25 | Experimental Value | Calculated Value |

Safety, Handling, and Disposal

Prior to commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for this compound and all solvents used.

Hazard Identification

Based on available safety data, this compound is classified as:

-

Harmful if swallowed.[3]

-

Causes skin irritation.[3]

-

Causes serious eye irritation.[3]

-

May cause respiratory irritation.[3]

-

Harmful to aquatic life with long-lasting effects.[3]

Personal Protective Equipment (PPE)

-

Wear protective gloves, clothing, and eye/face protection.[4]

-

In case of insufficient ventilation, wear suitable respiratory equipment.

Handling and Storage

-

Handle in a well-ventilated area.[4]

-

Avoid contact with skin, eyes, and clothing.[5]

-

Keep the container tightly closed and store it in a dry, cool place.[4]

First Aid Measures

-

If swallowed: Rinse mouth and seek immediate medical attention.[4]

-

In case of skin contact: Wash off with soap and plenty of water.[6]

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[6]

-

If inhaled: Move the person into fresh air.[3]

Disposal

-

Dispose of the compound and its containers in accordance with local, regional, and national regulations.

-

Do not let the product enter drains.[3]

Conclusion

References

- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube.

- How to determine the solubility of a substance in an organic solvent? (2024, May 28). ResearchGate.

- Experiment: Solubility of Organic & Inorganic Compounds. University of California, Los Angeles.

- Experiment 1: Determination of Solubility Class. University of Kufa.

- Safety Data Sheet - this compound. (2025, November 6). Sigma-Aldrich.

- Safety Data Sheet - 1-Methyl-1H-indazole-3-carboxylic acid. (2010, April 10). Fisher Scientific.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. University of Central Arkansas.

- Safety Data Sheet - 5-Hydroxy-1-methyl-1H-pyrazole. TCI Chemicals.

- Safety Data Sheet - Methyl 1-methyl-1H-indazole-6-carboxylate. (2024, April 21). Angene Chemical.

Sources

The Indazole Scaffold: A Privileged Core in Modern Drug Discovery — Unveiling the Potential of 6-Methyl-1H-indazole-5-carbonitrile

Abstract

The 1H-indazole core represents a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] Its unique bicyclic structure, composed of a fused benzene and pyrazole ring, offers a versatile template for designing molecules with a wide array of pharmacological activities, including potent kinase inhibition, anti-inflammatory effects, and modulation of cannabinoid receptors.[3][4][5] This in-depth technical guide focuses on the known and inferred biological activities of a specific, yet under-documented derivative: 6-Methyl-1H-indazole-5-carbonitrile . While direct biological data for this compound is not extensively available in peer-reviewed literature, this guide will synthesize information from closely related analogs and the broader indazole class to provide a comprehensive perspective for researchers, scientists, and drug development professionals. We will delve into the chemical rationale behind the potential therapeutic applications, present detailed experimental protocols for evaluating such activities, and explore the structure-activity relationships that govern the biological effects of substituted indazoles.

The Indazole Nucleus: A Foundation for Diverse Biological Activity

The indazole ring system is a bioisostere of indole, and its derivatives are found in numerous natural and synthetic compounds with demonstrated pharmacological properties.[5] The stability of the 1H-tautomer makes it a common motif in drug design.[3] The therapeutic landscape of indazole-containing drugs is highlighted by FDA-approved molecules such as Axitinib and Pazopanib, both potent tyrosine kinase inhibitors used in oncology, and Granisetron, a selective 5-HT3 receptor antagonist for the management of chemotherapy-induced nausea and vomiting. This diversity in application underscores the remarkable versatility of the indazole scaffold.

The biological activities of indazole derivatives are broad, with significant research focused on:

-

Anticancer Activity: Primarily through the inhibition of various protein kinases crucial for tumor growth and proliferation.[1]

-

Anti-inflammatory Activity: Often linked to the inhibition of enzymes like nitric oxide synthases (NOS).[6]

-

Neurological Applications: Including agonism of cannabinoid receptors (CB1).[4][7]

-

Antibacterial and Antifungal Properties: Demonstrating a wide spectrum of antimicrobial effects.[2]

Inferred Biological Profile of this compound

Given the absence of specific studies on this compound, we can infer its potential biological activities by examining structurally similar compounds and understanding the influence of its specific substituents—a methyl group at position 6 and a carbonitrile group at position 5.

Potential as a Kinase Inhibitor

The most probable and significant biological role for this compound is as a kinase inhibitor. This hypothesis is strongly supported by the following observations:

-

The Indazole Scaffold: The indazole core is a well-established hinge-binding motif in many kinase inhibitors.[1]

-

Structural Analogs: A closely related compound, 6-Fluoro-1H-indazole-5-carbonitrile, is utilized as a key intermediate in the synthesis of kinase inhibitors for cancer treatment.[8] The fluorine and nitrile groups are noted to enhance metabolic stability and binding affinity.[8] It is plausible that the 6-methyl group in our compound of interest serves a similar purpose in occupying a hydrophobic pocket within a kinase active site.

-

Substitution Patterns: The substitution on the benzene ring of the indazole is critical for potency and selectivity. For instance, a methyl group on the indazole ring of certain derivatives has been shown to significantly increase activity against GSK-3β.[1]

A patent for 1H-indazole derivatives as VEGFR-2 kinase inhibitors further supports the potential of this class of compounds in targeting angiogenesis.[9]

Signaling Pathway: VEGFR-2 and Downstream Signaling

The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Indazole-based kinase inhibitors, such as Axitinib and Pazopanib, target the ATP-binding site of VEGFR-2, preventing its activation and subsequent downstream signaling.

Caption: Hypothesized inhibition of the VEGFR-2 signaling pathway by this compound.

Potential as a Nitric Oxide Synthase (NOS) Inhibitor

Numerous indazole derivatives have been evaluated as inhibitors of nitric oxide synthases, with many showing a preference for the inducible isoform (iNOS) over the neuronal isoform (nNOS).[6] This activity is relevant for treating inflammatory conditions where iNOS is overexpressed. The electronic properties of the substituents on the indazole ring play a crucial role in this inhibitory activity. While the specific impact of a 5-carbonitrile and 6-methyl substitution is unknown, this remains a plausible area for investigation.

Experimental Protocols for Biological Evaluation

To ascertain the biological activity of this compound, a series of in vitro assays are necessary. The following protocols are representative of the standard methods used for evaluating indazole derivatives.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the affinity (IC50) of a test compound for a specific kinase.

Workflow Diagram:

Caption: Workflow for a TR-FRET based kinase inhibition assay.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare 1X Kinase Buffer from a 5X stock solution.

-

Prepare a solution of the target kinase (e.g., VEGFR-2) in Kinase Buffer.

-

Prepare a solution of the Alexa Fluor™ conjugated kinase tracer.

-

Prepare a solution of the Europium-labeled anti-tag antibody.

-

-

Compound Preparation:

-

Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Perform a serial dilution of the stock solution in DMSO to create a range of concentrations for IC50 determination.

-

-

Assay Procedure (384-well plate):

-

To each well, add 2.5 µL of the serially diluted test compound.

-

Add 5 µL of the prepared kinase solution to each well.

-

Shake the plate gently and incubate at room temperature for 60 minutes.

-

Prepare a Tracer/Antibody mixture according to the manufacturer's protocol.

-

Add 5 µL of the Tracer/Antibody mixture to each well.

-

Shake the plate and incubate at room temperature for 60 minutes, protected from light.

-

-

Data Acquisition and Analysis:

-

Read the plate using a TR-FRET compatible plate reader (e.g., Tecan Spark® or similar). Set the excitation wavelength to 340 nm and read emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor™ acceptor).

-

Calculate the emission ratio (665 nm / 615 nm).

-

Plot the emission ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

-

Nitric Oxide Synthase (NOS) Inhibition Assay (Griess Reagent System)

This colorimetric assay measures the production of nitrite, a stable and nonvolatile breakdown product of nitric oxide (NO), to determine NOS activity.

Step-by-Step Methodology:

-

Enzyme and Cofactor Preparation:

-

Prepare a reaction mixture containing iNOS or nNOS enzyme, L-arginine (substrate), and necessary cofactors (NADPH, FAD, FMN, and BH4) in a suitable buffer (e.g., HEPES).

-

-

Inhibitor Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Create serial dilutions of the inhibitor.

-

-

Assay Procedure (96-well plate):

-

Add a small volume of the diluted inhibitor to the appropriate wells.

-

Initiate the reaction by adding the enzyme/cofactor mixture.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

-

Nitrite Detection:

-

Stop the reaction (e.g., by adding a reagent that depletes NADPH).

-

Add Sulfanilamide solution (from the Griess Reagent System) to all wells and incubate for 5-10 minutes at room temperature, protected from light.

-

Add N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution to all wells and incubate for another 5-10 minutes. A purple/magenta color will develop in the presence of nitrite.

-

-

Data Analysis:

-

Measure the absorbance at 540 nm using a microplate reader.

-

Create a standard curve using known concentrations of sodium nitrite.

-

Calculate the concentration of nitrite produced in each well and determine the percentage of inhibition by the test compound. Calculate the IC50 value from a dose-response curve.

-

Structure-Activity Relationship (SAR) Insights from Related Indazoles

The biological activity of indazole derivatives is highly dependent on the nature and position of substituents on the bicyclic ring.

| Compound/Derivative Class | Position of Key Substituents | Observed/Inferred Biological Activity | Reference |

| 6-Fluoro-1H-indazole-5-carbonitrile | 6-Fluoro, 5-Carbonitrile | Intermediate for kinase inhibitors. | [8] |

| Indazole Derivatives | 5-Methyl | A methyl group at the 5-position was found to be less active than a methoxy group in GSK-3 inhibitors. | [1] |

| 3-substituted 1H-indazoles | Varied at C3 | Potent inhibition of IDO1 enzyme. | [3] |

| 6-azaindazole derivatives | Nitrogen at position 6 | Potent inhibition of all three Pim kinases. | [3] |

| Indazole-3-carboxamides | Varied at N1 and C3 | Cannabinoid (CB1) receptor agonists. | [4] |

This data suggests that substitutions at the 5- and 6-positions of the indazole ring are well-tolerated and can be used to modulate activity and selectivity against various targets. The combination of a methyl group at position 6 and a carbonitrile at position 5 in This compound presents an interesting profile. The methyl group can provide a hydrophobic interaction in a binding pocket, while the electron-withdrawing carbonitrile group can influence the electronic properties of the ring system and potentially form hydrogen bonds.

Conclusion and Future Directions

While the biological activity of This compound has not been explicitly detailed in the public domain, a comprehensive analysis of the indazole scaffold and its derivatives strongly suggests its potential as a biologically active molecule, most notably as a kinase inhibitor . Its structural similarity to known kinase inhibitor intermediates provides a solid rationale for its evaluation in anticancer drug discovery programs. Furthermore, its potential as a modulator of other enzyme systems, such as nitric oxide synthases, should not be overlooked.

This technical guide provides a foundational framework for researchers interested in exploring the therapeutic potential of this compound. The detailed experimental protocols offer a starting point for its synthesis and biological characterization. Future work should focus on the synthesis of this compound and its screening against a panel of kinases and other relevant biological targets to fully elucidate its pharmacological profile. Such studies will be invaluable in determining if this specific derivative can be developed into a lead compound for novel therapeutics.

References

- MySkinRecipes. 6-Fluoro-1H-indazole-5-carbonitrile. MySkinRecipes. Accessed January 2, 2026.

- Pérez-García, L. A., et al. (2011). Synthesis and Biological Evaluation of Indazole Derivatives. European Journal of Medicinal Chemistry, 46(4), 1439-1447.

- Tandon, N., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 12(10), 1626-1651.

- Zhang, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(10), 2653.

- Singh, P., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 12(45), 29355-29387.

- WO2009106980A2. (2009). Indazole derivatives.

- Wei, W., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15675-15687.

- Nieto, C. I., et al. (2015).

- WO2009106982A1. (2009). Indazole derivatives.

- ComInnex. (n.d.). 6-Fluoro-3-methyl-1H-indazole-5-carbonitrile. Accessed January 2, 2026.

- CN114276297A. (2022). 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof.

- Shanghai Aladdin Biochemical Technology Co., LTD. (2025). 6-Methyl-1H-indazol-5-ol. Chemsrc.com. Accessed January 2, 2026.

- CymitQuimica. (n.d.). 1-Methyl-1H-indazole-6-carbonitrile. Accessed January 2, 2026.

- WO2006048745A1. (2006). Methods for preparing indazole compounds.

- CN110452177A. (2019). A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.

- Eibler, E., et al. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. Molbank, 2021(1), M1181.

Sources

- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WO2009106980A2 - Indazole derivatives - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and biological evaluation of indazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. WO2009106982A1 - Indazole derivatives - Google Patents [patents.google.com]

- 8. 6-Fluoro-1H-indazole-5-carbonitrile [myskinrecipes.com]

- 9. CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof - Google Patents [patents.google.com]

discovery and history of 6-Methyl-1H-indazole-5-carbonitrile

An In-Depth Technical Guide to 6-Methyl-1H-indazole-5-carbonitrile: From Synthesis to Application

Introduction: The Privileged Indazole Scaffold

Nitrogen-containing heterocyclic compounds are foundational to modern medicinal chemistry, serving as the core scaffolds for a vast number of therapeutic agents.[1][2] Among these, the indazole ring system—a bicyclic structure composed of a benzene ring fused to a pyrazole ring—has emerged as a "privileged scaffold."[1][3] This distinction arises from its ability to interact with a wide range of biological targets, its favorable pharmacokinetic properties, and its synthetic tractability.[3][4]